6-Chloro-3-indolyl beta-D-glucuronide sodium salt

Übersicht

Beschreibung

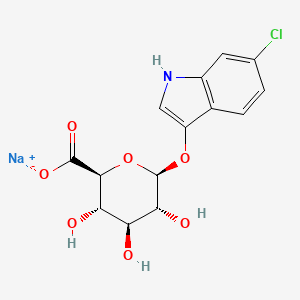

6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt, also known as RED-GLUC, is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, it forms an insoluble salmon-colored precipitate .

Molecular Structure Analysis

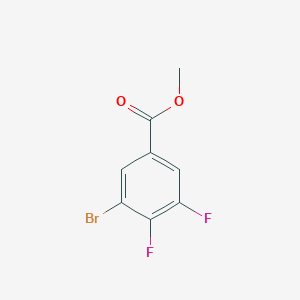

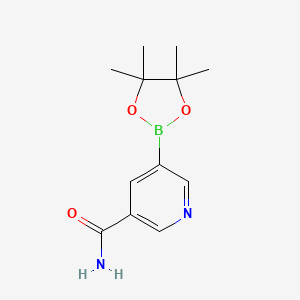

The molecular formula of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt is C14H14ClNO7 • C6H13N . The molecular weight is 442.89 . The SMILES string isNC1CCCCC1.O[C@@H]2C@@HC@@HC(O)=O)Oc3c[nH]c4cc(Cl)ccc34 . Chemical Reactions Analysis

6-Chloro-3-indolyl-β-D-glucuronide is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .Physical And Chemical Properties Analysis

The compound is a powder with an assay of ≥97.0% (HPLC) . It has an optical activity of [α]20/D −70.5±2°, c = 1% in DMF/H2O 1:1 . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “6-Chloro-3-indolyl beta-D-glucuronide sodium salt”:

Chromogenic Substrate for β-Glucuronidase

This compound is used as a chromogenic substrate for β-glucuronidase, which yields a salmon-colored precipitate upon cleavage. This application is significant in biological studies involving the hydrolysis of glucuronide-based substrates .

Pharmaceutical Intermediate

It serves as a pharmaceutical intermediate to reduce toxicity and is utilized as an enzyme substrate in diagnostic reagents .

Detection of β-Galactosidase Activity

In conjunction with IPTG, it is used for the detection of β-galactosidase activity in bacterial colonies through a colorimetric assay. This helps distinguish recombinant bacteria (white) from non-recombinants (salmon) .

GUS Gene Detection

The compound acts as a component in β-glucuronidase (GUS) assay buffer for histochemical GUS assays. It is used to prepare staining solutions to confirm GUS expression in samples .

Bacterial Contamination Detection

It is applied in the detection of bacterial contamination in food and water samples, particularly for identifying infections caused by E. coli .

Nucleic Acid Sequence Detection and Amplification

This chemical entity is used for coating magnetic particles that are employed in devices designed for the detection and amplification of nucleic acid sequences .

Wirkmechanismus

Target of Action

The primary target of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .

Mode of Action

6-Chloro-3-indolyl beta-D-glucuronide sodium salt interacts with its target, β-glucuronidase, by serving as a chromogenic substrate . When cleaved by β-glucuronidase, it yields a salmon-colored precipitate , providing a visual indication of the enzyme’s activity.

Biochemical Pathways

The action of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt primarily affects the glucuronidation pathway . This pathway is part of the body’s broader detoxification system, where glucuronic acid is conjugated to a variety of endogenous and exogenous substances to facilitate their excretion .

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular effect of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt’s action is the production of a salmon-colored precipitate upon cleavage by β-glucuronidase . This color change provides a visual readout of the enzyme’s activity, and can be used in various research and diagnostic applications .

Action Environment

The action, efficacy, and stability of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt can be influenced by various environmental factors. For instance, it is known to be light-sensitive , and incompatible with oxidizing agents and heat . These factors should be taken into account when storing and using this compound.

Eigenschaften

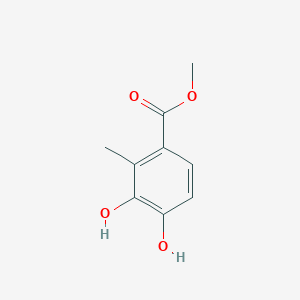

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBOHCDHSUOGKP-CYRSAHDMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClNNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-indolyl beta-D-glucuronide sodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)